METHYL 2-{2-[N'-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE
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Overview
Description
METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group, a carbamimidamido group, and a dihydropyrimidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methoxyphenyl isocyanate with appropriate amines to form the carbamimidamido intermediate. This intermediate is then reacted with dihydropyrimidinone derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Shares a similar chlorinated phenyl group but lacks the carbamimidamido and dihydropyrimidinone moieties.
(E)-2-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol: Contains a chlorinated methoxyphenyl group and an imino group but differs in overall structure and functional groups.
Uniqueness
METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[2-[(E)-[amino-(5-chloro-2-methoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O4/c1-24-11-4-3-8(16)5-10(11)19-14(17)21-15-18-9(6-12(22)20-15)7-13(23)25-2/h3-6H,7H2,1-2H3,(H4,17,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAPCAKPNKAMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=NC2=NC(=CC(=O)N2)CC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OC)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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